(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
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Description
(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Several studies have explored the synthesis and reactivity of compounds with structural similarities to "(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile". For instance, research on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has provided insights into the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific conditions, showcasing the versatility of these synthetic processes in producing a wide array of functionalized molecules (Bacchi et al., 2005).
Corrosion Inhibition
Quinoline derivatives, which share structural motifs with the compound of interest, have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies reveal that such compounds can exhibit high inhibition efficiencies, acting as mixed-type inhibitors by adsorbing onto the metal surface, thereby protecting it from corrosion. This indicates the potential of similar compounds in industrial applications where corrosion resistance is crucial (Singh, Srivastava, & Quraishi, 2016).
Polymerization Catalysis
Research on yttrium complexes involving 2,5-bis(N-aryliminomethyl)pyrrolyl derivatives has demonstrated their efficacy as initiators in the polymerization of ε-caprolactone. These complexes can selectively form homoleptic and heteroleptic structures, influencing the polymerization process and highlighting the role of metal-ligand coordination in developing efficient catalytic systems (Matsuo, Mashima, & Tani, 2001).
Properties
IUPAC Name |
(E)-2-(2,6-dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-15-10-19(18(4)26(15)21-6-8-22(28-5)9-7-21)11-20(12-24)23(27)25-13-16(2)29-17(3)14-25/h6-11,16-17H,13-14H2,1-5H3/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVLAAKXDMXVEK-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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